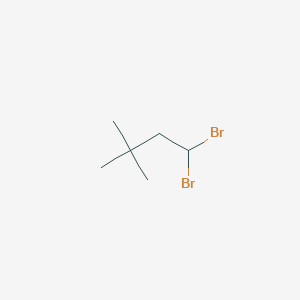

1,1-Dibromo-3,3-dimethylbutane

Description

1,1-Dibromo-3,3-dimethylbutane (C₆H₁₂Br₂) is a geminal dibromoalkane featuring two bromine atoms on the terminal carbon (C1) and two methyl groups on the third carbon (C3) of a butane backbone. Geminal dihalides like this are typically intermediates in organic synthesis, particularly in elimination or hydrolysis reactions to form alkenes or carbonyl compounds .

Properties

CAS No. |

114479-30-0 |

|---|---|

Molecular Formula |

C6H12Br2 |

Molecular Weight |

243.97 g/mol |

IUPAC Name |

1,1-dibromo-3,3-dimethylbutane |

InChI |

InChI=1S/C6H12Br2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 |

InChI Key |

XIPHQWPYHSEKKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of 1,1-dibromo-3,3-dimethylbutane may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-3,3-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Products include 3,3-dimethylbutanol, 3,3-dimethylbutanenitrile, and 3,3-dimethylbutylamine.

Elimination Reactions: The major product is 3,3-dimethyl-1-butene.

Scientific Research Applications

1,1-Dibromo-3,3-dimethylbutane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of alkenes, alcohols, and amines.

Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates. Researchers use it to investigate the mechanisms of dehalogenase enzymes.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1,1-dibromo-3,3-dimethylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Halogenated Analogs

Mono-halogenated derivatives of 3,3-dimethylbutane differ in halogen type (Br, Cl, I), influencing their physical properties and reactivity:

Key Observations :

- Halogen Size and Reactivity : Larger halogens (e.g., iodine) increase molecular weight and polarizability, enhancing susceptibility to nucleophilic substitution. Bromine compounds balance reactivity and stability for synthetic applications.

Dihalogenated Derivatives

Comparison with dihalogenated compounds highlights the impact of halogen position (geminal vs. vicinal):

Key Observations :

- Geminal vs. Vicinal Reactivity :

- Geminal dihalides (e.g., 1,1-dibromo) favor elimination to alkenes or hydrolysis to carbonyl compounds due to adjacent halogens.

- Vicinal dihalides (e.g., 1,2-dibromo) may produce conjugated dienes or undergo stepwise dehalogenation.

- Halogen Type : Bromine’s leaving group ability surpasses chlorine, making brominated derivatives more reactive in substitution or elimination reactions.

Structural and Functional Analogues

Alkyl Branching Effects

Compounds like 1-bromo-3-methylbutane (C₅H₁₁Br) share a branched structure but lack the tert-butyl group of 3,3-dimethylbutane derivatives. This reduces steric hindrance, increasing reactivity in SN2 reactions compared to 1-bromo-3,3-dimethylbutane .

Fluorinated Derivatives

Fluorinated analogs (e.g., 4-bromo-1,1,1-trifluoro-3,3-dimethylbutane, C₆H₁₀BrF₃) exhibit distinct electronic properties due to fluorine’s electronegativity, altering solubility and stability in radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.